molecular formula C20H18BrN3O3 B11317451 6-bromo-2-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one

6-bromo-2-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one

Cat. No.: B11317451
M. Wt: 428.3 g/mol
InChI Key: IQTQSWXISFAZQM-UHFFFAOYSA-N
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Description

6-BROMO-2-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE is a complex organic compound that features a bromine atom, a pyridine ring, a piperazine moiety, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-2-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a pyridine derivative, followed by the formation of a piperazine ring and subsequent coupling with a chromenone derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-BROMO-2-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon (Pd/C).

    Nucleophiles: Sodium azide, potassium cyanide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups such as azides or nitriles .

Scientific Research Applications

6-BROMO-2-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-BROMO-2-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylpyridine
  • 6-Bromopyridine-2-carboxylic acid
  • 2-Bromo-6-methylpyridine

Uniqueness

Compared to these similar compounds, 6-BROMO-2-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE stands out due to its complex structure, which combines multiple functional groups and rings. This complexity provides a higher degree of specificity and versatility in its applications, particularly in medicinal chemistry and material science .

Properties

Molecular Formula

C20H18BrN3O3

Molecular Weight

428.3 g/mol

IUPAC Name

6-bromo-2-[4-(pyridin-4-ylmethyl)piperazine-1-carbonyl]chromen-4-one

InChI

InChI=1S/C20H18BrN3O3/c21-15-1-2-18-16(11-15)17(25)12-19(27-18)20(26)24-9-7-23(8-10-24)13-14-3-5-22-6-4-14/h1-6,11-12H,7-10,13H2

InChI Key

IQTQSWXISFAZQM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Br

Origin of Product

United States

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